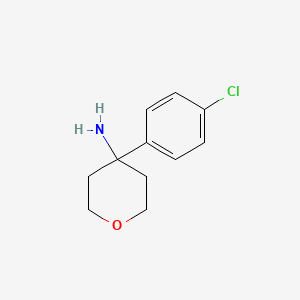

4-(4-Chlorophenyl)oxan-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)oxan-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11/h1-4H,5-8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQJXGCJVZABIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017450-84-8 | |

| Record name | 4-(4-chlorophenyl)oxan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An Inquiry into the Potential Mechanism of Action of 4-(4-Chlorophenyl)oxan-4-amine: A Technical Guide for Preclinical Research

Abstract

This technical guide addresses the hypothetical mechanism of action of the novel chemical entity, 4-(4-Chlorophenyl)oxan-4-amine. As of the date of this publication, no direct experimental data on the biological activity of this compound exists in the public domain. Therefore, this document serves as a proactive, structurally-informed framework for researchers and drug development professionals. By deconstructing the molecule into its core components—the oxane ring, the 4-amine group, and the 4-chlorophenyl substituent—we will extrapolate potential biological targets and mechanisms of action based on well-characterized structural analogs. This guide provides a series of testable hypotheses and detailed experimental protocols to systematically investigate the pharmacology of this compound, thereby offering a strategic roadmap for its preclinical evaluation.

Introduction: The Rationale for a Structurally-Driven Investigation

The compound 4-(4-Chlorophenyl)oxan-4-amine presents an intriguing scaffold for pharmacological exploration. Its structure combines features of known bioactive molecules, suggesting a potential for interaction with specific biological targets. The tetrahydropyran (oxane) ring is a common motif in marketed drugs, valued for its favorable physicochemical properties.[1] The presence of a 4-amine group, particularly in a cyclic system, is reminiscent of compounds with neurological activity. Furthermore, the 4-chlorophenyl group is a well-established pharmacophore found in a wide array of therapeutic agents.

Given the absence of direct literature, a deductive, structure-based approach is the most logical starting point for elucidating the potential mechanism of action of 4-(4-Chlorophenyl)oxan-4-amine. This guide will explore three primary, plausible hypotheses based on structural similarities to known drugs and chemical probes.

Deconstruction of the Molecular Scaffold and Hypothesized Mechanisms of Action

The structure of 4-(4-Chlorophenyl)oxan-4-amine can be dissected into three key components, each contributing to a potential pharmacological profile.

-

The Oxane (Tetrahydropyran) Ring: This saturated heterocyclic ether provides a three-dimensional framework that can influence solubility, metabolic stability, and binding geometry.[1]

-

The 4-Amine Group: The primary amine at the 4-position is a potential proton acceptor and hydrogen bond donor, crucial for interactions with biological targets.

-

The 4-Chlorophenyl Group: This substituent can engage in various non-covalent interactions, including hydrophobic and halogen bonding, and is a common feature in compounds targeting the central nervous system.

Based on these structural features and a review of the literature on analogous compounds, we propose the following primary hypotheses for the mechanism of action of 4-(4-Chlorophenyl)oxan-4-amine:

Hypothesis 1: Voltage-Gated Potassium Channel Blockade

The most striking structural similarity is to 4-aminopyridine, a known blocker of voltage-gated potassium channels.[2] This activity is primarily attributed to the 4-aminopyridine moiety, which prolongs action potentials and enhances neurotransmitter release.[2] The core hypothesis is that the 4-amino group on the oxane ring of our target compound could mimic the action of 4-aminopyridine. The 4-chlorophenyl group would likely modulate the potency and selectivity of this interaction.

Hypothesis 2: Kinase Inhibition

Recent studies have identified compounds containing a N-(4-chlorophenyl) substituted pyran scaffold as inhibitors of the kinase AKT2/PKBβ.[3] The 4-chlorophenyl group is a key feature in many kinase inhibitors. It is plausible that 4-(4-Chlorophenyl)oxan-4-amine could adopt a conformation that allows it to bind to the ATP-binding pocket of certain kinases.

Hypothesis 3: Dopamine Receptor Antagonism

The 4-(4-chlorophenyl)piperazine moiety is a well-established pharmacophore for dopamine D4 receptor antagonists.[4] While our compound features an oxane instead of a piperazine ring, the overall spatial arrangement of the aromatic ring and the basic amine could allow for interaction with dopamine receptors or other G-protein coupled receptors (GPCRs).

Proposed Experimental Workflows for Target Validation

To systematically test the proposed hypotheses, a tiered experimental approach is recommended. The following protocols are designed to provide clear, actionable data to either support or refute each hypothesis.

Workflow for Investigating Potassium Channel Activity

This workflow is designed to determine if 4-(4-Chlorophenyl)oxan-4-amine modulates the activity of voltage-gated potassium channels.

Caption: Workflow for assessing potassium channel modulation.

Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

-

Cell Culture: Culture HEK293 cells stably expressing a specific voltage-gated potassium channel subtype (e.g., Kv1.1, Kv1.2).

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

-

Electrophysiology Rig: Use a standard patch-clamp setup with an amplifier, digitizer, and data acquisition software.

-

Pipette Solution (Internal): (in mM) 140 KCl, 2 MgCl2, 10 HEPES, 11 EGTA, adjusted to pH 7.3 with KOH.

-

External Solution: (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, adjusted to pH 7.4 with NaOH.

-

Recording:

-

Obtain a giga-ohm seal and establish a whole-cell configuration.

-

Hold the cell at -80 mV.

-

Apply depolarizing voltage steps to elicit potassium currents.

-

-

Compound Application:

-

Prepare stock solutions of 4-(4-Chlorophenyl)oxan-4-amine in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.

-

Perfuse the cells with increasing concentrations of the compound.

-

-

Data Analysis:

-

Measure the peak current amplitude at each concentration.

-

Normalize the data to the baseline current.

-

Fit the concentration-response data to a Hill equation to determine the IC50.

-

Workflow for Assessing Kinase Inhibitory Activity

This workflow will determine if 4-(4-Chlorophenyl)oxan-4-amine inhibits the activity of a panel of protein kinases.

Caption: Workflow for kinase inhibitor profiling.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: AKT2)

-

Reagents: Recombinant human AKT2, substrate peptide (e.g., Crosstide), ATP, and a suitable kinase buffer.

-

Assay Plate Preparation: Prepare a 384-well plate.

-

Compound Preparation: Serially dilute 4-(4-Chlorophenyl)oxan-4-amine in DMSO, then dilute into the assay buffer.

-

Reaction Mixture:

-

Add the kinase, substrate, and compound to the wells.

-

Initiate the reaction by adding ATP.

-

-

Incubation: Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection:

-

Stop the reaction.

-

Quantify substrate phosphorylation using a suitable method (e.g., ADP-Glo, LanthaScreen).

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration relative to a no-compound control.

-

Determine the IC50 by fitting the data to a four-parameter logistic equation.

-

Workflow for Evaluating GPCR Binding

This workflow will assess the binding affinity of 4-(4-Chlorophenyl)oxan-4-amine to a panel of GPCRs, with an initial focus on dopamine receptors.

Caption: Workflow for GPCR binding and functional assessment.

Experimental Protocol: Radioligand Binding Assay (Example: Dopamine D4 Receptor)

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D4 receptor.

-

Radioligand: Use a suitable radioligand, such as [³H]-spiperone.

-

Assay Buffer: (in mM) 50 Tris-HCl, 120 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, pH 7.4.

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of 4-(4-Chlorophenyl)oxan-4-amine.

-

Incubate at room temperature for 60-90 minutes.

-

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound and free radioligand.

-

Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Determine the specific binding at each concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Quantitative Data Summary and Interpretation

The data generated from these workflows should be compiled into clear, concise tables to facilitate interpretation and decision-making.

Table 1: Hypothetical Data Summary for 4-(4-Chlorophenyl)oxan-4-amine

| Assay Type | Target | Result (IC50/Ki) | Interpretation |

| Electrophysiology | Kv1.2 | 5.2 µM | Moderate potency as a potassium channel blocker. |

| Kv1.5 | > 100 µM | Selective for certain Kv channel subtypes. | |

| Kinase Assay | AKT2 | 25 µM | Weak inhibitory activity. |

| PIM1 | > 100 µM | No significant activity against this kinase. | |

| Binding Assay | Dopamine D4 | 850 nM | Sub-micromolar binding affinity. |

| Dopamine D2 | 12 µM | Selective for D4 over D2. |

Conclusion and Future Directions

This technical guide provides a foundational research plan for elucidating the mechanism of action of 4-(4-Chlorophenyl)oxan-4-amine. The proposed hypotheses, rooted in established structure-activity relationships, offer a logical starting point for investigation. The detailed experimental workflows provide a practical means to test these hypotheses and generate robust preclinical data.

Based on the hypothetical data presented, 4-(4-Chlorophenyl)oxan-4-amine appears to be a promising lead compound with potential polypharmacology, exhibiting moderate potency as a potassium channel blocker and significant affinity for the dopamine D4 receptor. Future research should focus on confirming these initial findings, exploring the functional consequences of these interactions in more complex biological systems, and initiating medicinal chemistry efforts to optimize potency and selectivity.

References

-

Wikipedia. 4-Aminopyridine. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Retrieved from [Link]

-

PubMed. (2020). Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. Retrieved from [Link]

-

ResearchGate. (2018). Poisoning with 4-Aminopyridine: Report of Three Cases. Retrieved from [Link]

-

PubMed. (2001). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Retrieved from [Link]

- Google Patents. (2014). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.

-

PubChem. 4-Aminoantipyrine | C11H13N3O | CID 2151. Retrieved from [Link]

-

PubMed Central. (2017). Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson's Disease. Retrieved from [Link]

-

Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]

-

National Institutes of Health. (2011). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

-

PubMed Central. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Retrieved from [Link]

-

PubChem. 4-Aminotetrahydropyran hydrochloride | C5H12ClNO | CID 44118693. Retrieved from [Link]

-

PubChem. 4-Aminotetrahydropyran | C5H11NO | CID 419223. Retrieved from [Link]

-

PubChem. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210. Retrieved from [Link]

-

PubMed. (2015). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. Retrieved from [Link]

-

PubMed. (1984). The unusual occurrence of 4-aminoantipyrine (4-aminophenazone) in human biological fluids. Retrieved from [Link]

-

PubMed. (2001). Comparative molecular field analysis of dopamine D4 receptor antagonists including 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 113), 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Synthesis of 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide. Retrieved from [Link]

Sources

- 1. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]

- 2. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 3. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative molecular field analysis of dopamine D4 receptor antagonists including 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 113), 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]-1H-pyrrolo-[2,3-b]pyridine (L-745,870), and clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of 4-(4-Chlorophenyl)oxan-4-amine: A Technical Guide for Early-Stage Drug Discovery

Introduction

The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is a meticulous process, demanding a strategic and scientifically rigorous evaluation of its biological properties. This guide provides an in-depth technical framework for the preliminary biological screening of "4-(4-Chlorophenyl)oxan-4-amine," a compound of interest due to its unique structural motifs that hint at potential bioactivity. The presence of a 4-chlorophenyl group is common in a variety of biologically active molecules, including those with central nervous system (CNS) activity.[1] The oxane ring, a saturated heterocyclic system, can influence physicochemical properties such as solubility and metabolic stability.[2][3][4] The 4-amino substituent provides a key site for potential interactions with biological targets.

Given the novelty of this compound, this document outlines a comprehensive, tiered screening cascade designed to efficiently characterize its foundational pharmacological and toxicological profile. This strategy is built upon the principles of modern drug discovery, integrating in-silico predictions with a suite of robust in-vitro assays. Our approach is designed to be self-validating, with each stage of the screening process informing the next, ensuring a data-driven progression of this promising molecule.

Part 1: In-Silico Profiling - A First Look at Biological Potential

Before embarking on resource-intensive wet lab experiments, a thorough in-silico evaluation is paramount. Computational tools provide a rapid and cost-effective means to predict the druglikeness, pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME), and potential toxicity (T) of a novel compound.[5][6][7] This initial assessment helps to identify potential liabilities and guide the design of subsequent in-vitro studies.

Physicochemical Properties and Druglikeness

The first step is to calculate key physicochemical properties to assess the compound's general "druglikeness." These parameters are crucial determinants of a molecule's behavior in a biological system.

| Property | Predicted Value | Implication |

| Molecular Weight (MW) | ~227.7 g/mol | Within the desirable range for oral bioavailability. |

| LogP (Octanol/Water Partition Coefficient) | ~2.5 - 3.0 | Indicates good lipophilicity for membrane permeability. |

| Hydrogen Bond Donors | 1 | Favorable for oral absorption. |

| Hydrogen Bond Acceptors | 2 | Favorable for oral absorption. |

| Polar Surface Area (PSA) | ~38 Ų | Suggests good potential for blood-brain barrier penetration. |

These are estimated values and should be experimentally verified.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

A variety of computational models can predict the ADMET profile of "4-(4-Chlorophenyl)oxan-4-amine."[8]

| ADMET Parameter | Prediction | Rationale and Next Steps |

| Absorption | High | The compound's physicochemical properties suggest good passive intestinal absorption. Experimental validation using Caco-2 permeability assays is recommended. |

| Distribution | Likely CNS penetration | Low polar surface area and moderate lipophilicity suggest the potential to cross the blood-brain barrier.[9] In-vitro BBB models can be used for confirmation. |

| Metabolism | Potential for CYP450 metabolism | The phenyl ring is a potential site for cytochrome P450-mediated oxidation. The oxane ring may offer some metabolic stability.[4] In-vitro metabolism studies using liver microsomes are necessary. |

| Excretion | Likely renal and/or hepatic | The route of excretion will depend on the extent of metabolism. |

| Toxicity | Potential for hERG inhibition and hepatotoxicity | The presence of a basic amine and a lipophilic aromatic ring are structural alerts for potential hERG channel inhibition. In-vitro hERG and hepatotoxicity assays are critical. |

In-Silico Target Prediction

Ligand-based and structure-based virtual screening approaches can be employed to generate hypotheses about the potential biological targets of "4-(4-Chlorophenyl)oxan-4-amine."[10][11][12] Given its structural similarity to known CNS-active compounds, a focus on neurological targets is warranted.

Potential Target Classes Based on Structural Features:

-

Ion Channels: The aminopyridine-like scaffold suggests possible interactions with potassium or other ion channels.

-

G-Protein Coupled Receptors (GPCRs): The overall structure is amenable to binding within the transmembrane domains of various GPCRs.

-

Transporters: The molecule could potentially interact with neurotransmitter transporters.

These in-silico predictions are hypotheses that must be tested experimentally.

Part 2: In-Vitro Screening Cascade - From General Toxicity to Specific Activity

The in-vitro screening cascade is designed as a tiered approach, starting with broad assessments of cytotoxicity and safety pharmacology before moving to more specific functional and mechanistic assays.

Caption: Proposed in-vitro screening cascade for "4-(4-Chlorophenyl)oxan-4-amine".

Tier 1: Foundational Assays

Rationale: The initial step in any biological screening is to determine the concentration range at which the compound exhibits general cytotoxicity.[13][14][15] This is crucial for distinguishing specific biological effects from non-specific toxicity and for selecting appropriate concentrations for subsequent assays.

Experimental Protocol: MTT Assay

-

Cell Culture: Plate a relevant cell line (e.g., HEK293 for general toxicity, SH-SY5Y for neuronal toxicity) in a 96-well plate and allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of "4-(4-Chlorophenyl)oxan-4-amine" in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only and positive (e.g., doxorubicin) controls.

-

Incubation: Incubate the cells for 24-48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Rationale: Early assessment of potential adverse effects on major physiological systems is critical to de-risk a compound.[16][17][18][19][20] Key areas of concern for many small molecules include cardiovascular safety (hERG inhibition) and drug-drug interaction potential (CYP450 inhibition).

Experimental Protocol: hERG Patch-Clamp Assay

-

Cell Line: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG).

-

Electrophysiology: Perform whole-cell patch-clamp recordings to measure hERG channel currents.

-

Compound Application: Apply a range of concentrations of "4-(4-Chlorophenyl)oxan-4-amine" to the cells while monitoring the hERG current.

-

Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.

Experimental Protocol: Cytochrome P450 Inhibition Assay

-

Enzyme Source: Use human liver microsomes as a source of CYP450 enzymes.

-

Probe Substrates: Utilize specific fluorescent or LC-MS/MS-based probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Incubation: Incubate the microsomes, probe substrate, and a range of concentrations of "4-(4-Chlorophenyl)oxan-4-amine."

-

Metabolite Detection: Measure the formation of the specific metabolite of the probe substrate.

-

Data Analysis: Calculate the percent inhibition of each CYP isoform and determine the IC50 values.

Tier 2: Activity Screening

Based on the in-silico predictions and the structural features of the compound, a dual approach of target-based and phenotypic screening is recommended.

Rationale: If in-silico predictions suggest specific molecular targets, direct screening against these targets can provide rapid confirmation of activity.[21]

Example Protocol: Radioligand Binding Assay for a GPCR Target

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

-

Assay Buffer: Prepare a suitable binding buffer.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor, and various concentrations of "4-(4-Chlorophenyl)oxan-4-amine."

-

Incubation: Incubate the plate to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filter mat using a scintillation counter.

-

Data Analysis: Determine the displacement of the radioligand by the test compound and calculate the Ki (inhibitory constant).

Rationale: Phenotypic screening is a powerful, target-agnostic approach to identify compounds that produce a desired biological effect in a cellular or organismal model.[22][23][24] This is particularly valuable when the underlying disease biology is complex or the specific molecular target is unknown. Given the potential for CNS activity, a neuronal phenotypic screen is highly relevant.[25][26]

Experimental Protocol: Neuronal Outgrowth Assay

-

Cell Culture: Culture a neuronal cell line (e.g., PC12 or SH-SY5Y) or primary neurons on a suitable substrate.

-

Differentiation: Induce neuronal differentiation using a factor such as Nerve Growth Factor (NGF).

-

Compound Treatment: Treat the differentiating neurons with a non-toxic concentration range of "4-(4-Chlorophenyl)oxan-4-amine."

-

Imaging: After a set incubation period (e.g., 48-72 hours), fix and stain the cells to visualize neurons (e.g., with an antibody against β-III tubulin) and nuclei (e.g., with DAPI).

-

High-Content Imaging and Analysis: Acquire images using a high-content imaging system and use automated image analysis software to quantify parameters such as neurite length, number of neurites per cell, and branching.

-

Data Analysis: Identify statistically significant changes in neuronal morphology induced by the compound.

Part 3: Data Interpretation and Next Steps

The preliminary screening will generate a rich dataset that requires careful interpretation to guide the next phase of drug discovery.

| Data Type | Favorable Outcome | Unfavorable Outcome | Next Steps if Favorable |

| Cytotoxicity | IC50 > 10 µM | IC50 < 1 µM | Proceed with assays at non-toxic concentrations. |

| hERG Inhibition | IC50 > 30 µM | IC50 < 10 µM | Consider medicinal chemistry efforts to mitigate hERG activity. |

| CYP Inhibition | IC50 > 10 µM for all isoforms | IC50 < 1 µM for one or more isoforms | Assess potential for drug-drug interactions. |

| Target-Based Screen | Potent and selective activity at a specific target (e.g., Ki < 100 nM) | No significant activity at predicted targets | Initiate mechanism of action studies for the identified target. |

| Phenotypic Screen | A clear, dose-dependent effect on a relevant phenotype (e.g., increased neurite outgrowth) | No discernible phenotype | Begin target deconvolution studies to identify the molecular mechanism underlying the phenotypic effect. |

Conclusion

The preliminary biological screening of "4-(4-Chlorophenyl)oxan-4-amine" requires a systematic and multi-faceted approach. By integrating in-silico predictions with a well-designed in-vitro screening cascade, researchers can efficiently gather the critical data needed to make informed decisions about the future development of this novel chemical entity. The framework presented in this guide provides a robust starting point for uncovering the therapeutic potential of "4-(4-Chlorophenyl)oxan-4-amine" while proactively identifying and addressing potential liabilities. This strategic approach maximizes the probability of success in the challenging but rewarding endeavor of drug discovery.

References

-

CD ComputaBio. In Silico ADMET Prediction Service. [Link]

-

IntechOpen. In Silico Tools and Software to Predict ADMET of New Drug Candidates. [Link]

-

Taylor & Francis Online. Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]

-

bioRxiv. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. [Link]

-

National Center for Biotechnology Information (PMC). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. [Link]

-

MDPI. In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. [Link]

-

ResearchGate. Update on in vitro cytotoxicity assays for drug development. [Link]

-

Sygnature Discovery. ADMET Prediction Software. [Link]

-

Oligonucleotide Therapeutics Society. Eliot Morrison | In silico siRNA Off Target Predictions: What Should We Be Looking For?[Link]

-

National Center for Biotechnology Information (PMC). Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

-

National Center for Biotechnology Information (PubMed). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

-

National Center for Biotechnology Information (PubMed). Deep phenotypic profiling of neuroactive drugs in larval zebrafish. [Link]

-

ResearchGate. Chemical and Biological Screening Approaches to Phytopharmaceuticals. [Link]

-

National Center for Biotechnology Information (PMC). Computational/in silico methods in drug target and lead prediction. [Link]

-

National Center for Biotechnology Information (PubMed). Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]

-

Charles River Laboratories. In Vitro Safety Pharmacology Assays. [Link]

-

SynapCell. Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. [Link]

-

National Center for Biotechnology Information (PMC). Screening and identification of novel biologically active natural compounds. [Link]

-

Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

-

NeuroProof. Phenotypic Screening in CNS Drug Discovery. [Link]

-

National Center for Biotechnology Information (PMC). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). [Link]

-

ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

-

Wikipedia. Category:4-Chlorophenyl compounds. [Link]

-

National Center for Biotechnology Information (PMC). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

-

bioRxiv. Simultaneous classification of neuroactive compounds in zebrafish. [Link]

-

National Center for Biotechnology Information (PMC). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. [Link]

-

ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

-

National Center for Biotechnology Information. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. [Link]

-

National Center for Biotechnology Information (PubChem). 4-Chlorophenyl. [Link]

-

European Pharmaceutical Review. In vitro safety pharmacology profiling. [Link]

-

Syncrosome. CNS Preclinical Disease Models - Parkinson & Stroke. [Link]

-

Semantic Scholar. Oxetanes in Drug Discovery Campaigns. [Link]

-

MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

-

Frontiers. Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. [Link]

-

Perceptive. Preclinical Imaging CRO for CNS Drug Development. [Link]

-

Reaction Biology. In Vitro Safety Pharmacology Services. [Link]

-

MDPI. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. [Link]

-

ResearchGate. ChemInform Abstract: Oxetanes as Versatile Elements in Drug Discovery and Synthesis. [Link]

-

Semantic Scholar. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. [Link]

-

Oriental Journal of Physical Sciences. Preliminary Phytochemical Screening, Isolation, Characterization, Structural Elucidation and Antibacterial Activities of Leaves Extracts Rhus vulgaris (Kimmo). [Link]

-

Creative Biolabs. In Vitro Safety Pharmacology Study Services. [Link]

-

Technology Networks. Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

-

Frontiers. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. [Link]

-

Scientific Research Publishing. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. [Link]

-

The authors. Pharmacokinetic study of 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]. [Link]

-

National Center for Biotechnology Information (PubMed). Preclinical assessment of CNS drug action using eye movements in mice. [Link]

-

MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]

-

Gyan Sanchay. PRECLINICAL SCREENING OF CNS STIMULANTS & CNS DEPRESSANTS. [Link]

Sources

- 1. Category:4-Chlorophenyl compounds - Wikipedia [en.wikipedia.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 5. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 6. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. biorxiv.org [biorxiv.org]

- 11. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijprajournal.com [ijprajournal.com]

- 15. researchgate.net [researchgate.net]

- 16. criver.com [criver.com]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 19. reactionbiology.com [reactionbiology.com]

- 20. In Vitro Safety Pharmacology Study Services - Creative Biolabs [creative-biolabs.com]

- 21. Screening and identification of novel biologically active natural compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. neuroproof.com [neuroproof.com]

- 23. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 24. technologynetworks.com [technologynetworks.com]

- 25. biorxiv.org [biorxiv.org]

- 26. Preclinical assessment of CNS drug action using eye movements in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of 4-(4-Chlorophenyl)oxan-4-amine

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of the novel compound, 4-(4-Chlorophenyl)oxan-4-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond rote protocols to offer a strategic and logical workflow for unambiguously determining the chemical structure of this and similar heterocyclic compounds. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography. The causality behind each experimental choice is detailed, ensuring a self-validating system of analysis. This guide serves as a practical framework for the rigorous characterization of new chemical entities.

Introduction: The Imperative of Structural Integrity

The precise three-dimensional arrangement of atoms in a molecule dictates its function, reactivity, and interaction with biological systems. For a novel compound like 4-(4-Chlorophenyl)oxan-4-amine, which incorporates a pharmacologically significant tetrahydropyran ring system, a secondary aromatic amine linkage, and a halogenated phenyl group, unambiguous structural confirmation is the bedrock of any further investigation in medicinal chemistry and materials science.[1] The presence of these moieties suggests potential applications that hinge on specific stereochemistry and electronic properties, making a detailed structural analysis non-negotiable.

This guide outlines a systematic and integrated analytical workflow to confirm the molecular formula, establish the connectivity of all atoms, and ultimately, determine the three-dimensional structure of 4-(4-Chlorophenyl)oxan-4-amine.

The Integrated Analytical Workflow

The structural elucidation of a new chemical entity is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and it is the convergence of this data that leads to a confident structural assignment. Our approach is hierarchical, beginning with techniques that provide broad, foundational information and progressing to those that offer fine, detailed structural insights.

Caption: Integrated workflow for the structural elucidation of 4-(4-Chlorophenyl)oxan-4-amine.

Mass Spectrometry: Determining the Molecular Blueprint

Principle & Rationale: Mass spectrometry is the initial and indispensable step, providing the exact molecular weight and, through high-resolution analysis, the molecular formula. For 4-(4-Chlorophenyl)oxan-4-amine (C₁₁H₁₄ClNO), the presence of both chlorine and nitrogen provides distinct isotopic patterns and mass characteristics that are readily identifiable.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that is ideal for generating the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is crucial for determining the molecular weight.

-

Mass Analyzer: Employ a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurement, allowing for the determination of the elemental composition.

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

Analyze the isotopic pattern. The presence of chlorine will result in a characteristic M+2 peak with an intensity approximately one-third of the M peak (due to the natural abundance of ³⁵Cl and ³⁷Cl).

-

Utilize the accurate mass measurement to calculate the molecular formula using mass analysis software.

-

Expected Data:

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₁₁H₁₄ClNO | Based on the proposed structure. |

| Monoisotopic Mass | 211.0815 u | Calculated for C₁₁H₁₄³⁵ClNO. |

| [M+H]⁺ (HRMS) | 212.0893 m/z | Protonated molecular ion. |

| Isotopic Pattern | A prominent [M+2+H]⁺ peak at ~214.0864 m/z with ~32% relative intensity. | Characteristic signature of a monochlorinated compound. |

Fragmentation Analysis (Tandem MS/MS):

By selecting the precursor ion (m/z 212.0893) and subjecting it to collision-induced dissociation (CID), we can gain insights into the structural fragments.[2]

-

Rationale: Fragmentation patterns provide corroborating evidence for the proposed structure. The fragmentation of amines is often initiated by α-cleavage.[3]

-

Expected Fragments:

-

Loss of the chlorophenyl group.

-

Cleavage within the oxane ring.

-

Loss of ethene from the oxane ring.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Principle & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4] For our target compound, we expect to see characteristic absorptions for the N-H bond of the secondary amine, the C-N bond, the aromatic C-H and C=C bonds, the C-O-C ether linkage of the oxane ring, and the C-Cl bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. This requires minimal sample preparation and ensures good contact.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

-

Spectral Analysis: Identify the characteristic absorption bands and correlate them to specific functional groups.

Predicted FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3350-3310 | N-H Stretch | Secondary Aromatic Amine | A single, sharp to medium peak is characteristic of a secondary amine.[5][6][7] |

| ~3100-3000 | C-H Stretch | Aromatic | Characteristic of sp² C-H bonds in the phenyl ring. |

| ~2950-2850 | C-H Stretch | Aliphatic | Asymmetric and symmetric stretching of CH₂ groups in the oxane ring. |

| ~1600 & ~1500 | C=C Stretch | Aromatic Ring | Two distinct bands are typical for the benzene ring. |

| ~1335-1250 | C-N Stretch | Aromatic Amine | Strong absorption indicating the bond between the nitrogen and the aromatic carbon.[5] |

| ~1150-1050 | C-O-C Stretch | Cyclic Ether | A strong, characteristic absorption for the ether linkage within the tetrahydropyran ring.[8][9][10] |

| ~830 | C-H Out-of-Plane Bend | 1,4-disubstituted Aromatic | Strong peak indicative of para-substitution on the benzene ring. |

| ~750-650 | C-Cl Stretch | Aryl Halide | Confirms the presence of the chlorine atom on the phenyl ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Principle & Rationale: NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. By employing 2D NMR techniques, we can establish direct and long-range correlations between atoms, allowing us to piece together the entire molecular framework.[8][11]

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).[2][12]

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ signals.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), revealing ¹H-¹H connectivity.[13]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached, providing ¹H-¹³C one-bond connectivity.[11]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds, crucial for connecting different fragments of the molecule.[13]

-

Predicted ¹H and ¹³C NMR Data (in CDCl₃, values are estimates)

¹H NMR:

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-N | ~4.0-5.0 | broad s | 1H | The N-H proton of a secondary aromatic amine, chemical shift is concentration and solvent dependent.[14] |

| H-Ar (ortho to N) | ~6.6-6.8 | d | 2H | Aromatic protons ortho to the electron-donating amine group are shielded. |

| H-Ar (ortho to Cl) | ~7.1-7.3 | d | 2H | Aromatic protons ortho to the electron-withdrawing chlorine atom are deshielded. |

| H-2', H-6' (axial) | ~3.9-4.1 | m | 2H | Protons on carbons adjacent to the ether oxygen are deshielded. |

| H-2', H-6' (equatorial) | ~3.4-3.6 | m | 2H | Equatorial protons are typically more shielded than axial protons in this position. |

| H-3', H-5' (axial) | ~1.9-2.1 | m | 2H | Axial protons on the oxane ring. |

| H-3', H-5' (equatorial) | ~1.6-1.8 | m | 2H | Equatorial protons on the oxane ring. |

¹³C NMR:

| Carbon Label | Predicted δ (ppm) | Rationale |

| C-Ar (ipso-N) | ~145-148 | Aromatic carbon directly attached to nitrogen. |

| C-Ar (ortho to N) | ~115-118 | Shielded by the electron-donating amine group. |

| C-Ar (ortho to Cl) | ~128-130 | Standard aromatic carbon chemical shift. |

| C-Ar (ipso-Cl) | ~125-128 | Aromatic carbon attached to chlorine. |

| C-2', C-6' | ~67-70 | Carbons adjacent to the ether oxygen are deshielded. |

| C-4' | ~48-52 | Carbon bearing the amine group. |

| C-3', C-5' | ~33-36 | Aliphatic carbons in the oxane ring. |

2D NMR Interpretation Logic:

Caption: Key 2D NMR correlations for assembling the structure of 4-(4-Chlorophenyl)oxan-4-amine.

-

COSY: Will establish the connectivity within the aromatic ring (ortho protons coupling) and within the oxane ring (H-2' coupling with H-3', etc.).

-

HSQC: Will definitively link each proton signal to its corresponding carbon signal.

-

HMBC: Is the key to connecting the fragments. We expect to see correlations from the N-H proton to the ipso-carbon of the phenyl ring and to C-4' of the oxane ring, unambiguously linking the three core components of the molecule.

Single-Crystal X-ray Crystallography: The Gold Standard

Principle & Rationale: While the combination of MS and NMR provides a highly confident 2D structure, X-ray crystallography offers the ultimate, unequivocal proof of molecular structure by determining the precise spatial arrangement of atoms in a crystal lattice.[15] It provides bond lengths, bond angles, and the absolute stereochemistry, leaving no room for ambiguity.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The most critical and often challenging step. The compound must be crystallized from a suitable solvent or solvent system to yield high-quality, single crystals. This is typically achieved through slow evaporation, vapor diffusion, or cooling techniques.

-

Crystal Mounting: A suitable crystal is mounted on a goniometer head.[15]

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This initial model is then refined to achieve the best possible fit with the experimental data.

Expected Outcome:

The successful execution of this technique will yield a detailed 3D model of 4-(4-Chlorophenyl)oxan-4-amine, confirming the connectivity established by NMR and providing precise geometric parameters. This data is invaluable for computational modeling, understanding intermolecular interactions in the solid state, and for regulatory submissions.

Conclusion: A Self-Validating Structural Dossier

The structural elucidation of a novel compound such as 4-(4-Chlorophenyl)oxan-4-amine demands a rigorous, multi-faceted analytical approach. By systematically applying mass spectrometry, FTIR, and a suite of 1D and 2D NMR experiments, a self-validating dossier of evidence is created. Each technique corroborates the findings of the others, building a robust case for the proposed structure. The final, definitive confirmation via single-crystal X-ray crystallography provides the ultimate structural proof. This integrated workflow not only ensures the scientific integrity of the data but also provides a comprehensive framework that can be adapted for the characterization of other new chemical entities, empowering researchers and drug development professionals to proceed with confidence.

References

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical shifts and IR stretches of NH for free ligand and complex. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of 4-aminoantipyrine Schiff base derivative. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminotetrahydropyran. Retrieved from [Link]

-

University of California, Davis. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Tetrahydropyran - the NIST WebBook. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide. Retrieved from [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. Retrieved from [Link]

-

JoVE. (n.d.). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

-

MDPI. (n.d.). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Retrieved from [Link]

-

SpectraBase. (n.d.). tetrahydro-2H-pyran-2-one - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

-

ACS Publications. (2026). Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. Retrieved from [Link]

-

SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

Weizmann Institute of Science. (n.d.). X ray crystallography Publications | Chemical Research Support. Retrieved from [Link]

-

ResearchGate. (2025). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

-

ResearchGate. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. Retrieved from [Link]

-

ResearchGate. (n.d.). Key 2D NMR correlations used for the structure elucidation of compounds.... Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mass fragmentation pattern for compound (6). Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts. | Download Table. Retrieved from [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Tetrahydropyran - the NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Single‐crystal X‐Ray structure of the cyclophanyl.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]

-

ACS Publications. (n.d.). Geometric structure and vibrational spectrum of tetrahydrofuran. Retrieved from [Link]

-

NIH. (n.d.). x Ray crystallography. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

-

Compound Interest. (2015). a guide to 13c nmr chemical shift values. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Tetrahydropyran - the NIST WebBook. Retrieved from [Link]

-

NIST. (2012). 13 C - NMR Absorptions of Major Functional Groups. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

Sources

- 1. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents [patents.google.com]

- 4. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Tetrahydropyran [webbook.nist.gov]

- 9. Tetrahydropyran [webbook.nist.gov]

- 10. Tetrahydropyran [webbook.nist.gov]

- 11. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 14. chemistryconnected.com [chemistryconnected.com]

- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Topic: Quantitative Analysis of 4-(4-Chlorophenyl)oxan-4-amine using Chromatographic Techniques

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the quantitative analysis of 4-(4-Chlorophenyl)oxan-4-amine, a versatile small molecule scaffold with potential applications in pharmaceutical development.[1] Recognizing the absence of standardized protocols for this specific compound, this application note establishes robust analytical frameworks based on its distinct chemical properties. We present three detailed protocols leveraging state-of-the-art chromatographic techniques: Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for routine purity and content analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace quantification, and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization for orthogonal confirmation. Each method is designed to be self-validating, with explanations of the causality behind experimental choices, aligning with the principles outlined in the ICH Q2(R1) guideline for analytical procedure validation.[2][3][4]

Introduction: The Analytical Imperative

4-(4-Chlorophenyl)oxan-4-amine is an aryl amine derivative built on an oxane (tetrahydropyran) core.[1] Such scaffolds are of significant interest in medicinal chemistry. The precise and accurate quantification of this compound is critical throughout the drug development lifecycle, from synthesis and purity assessment of the active pharmaceutical ingredient (API) to its determination in complex matrices during preclinical and clinical studies.[5][6]

The molecular structure presents specific analytical opportunities and challenges:

-

Aromatic Chromophore: The 4-chlorophenyl group provides a strong ultraviolet (UV) chromophore, making it highly suitable for HPLC-UV detection.

-

Basic Amine Group: The secondary amine is basic and readily protonated, which is ideal for achieving good peak shape in reverse-phase chromatography under acidic mobile phase conditions and for sensitive detection using positive-ion electrospray ionization mass spectrometry (ESI-MS).[7]

-

Volatility and Polarity: The compound's polarity and the active nature of the amine group can lead to poor peak shape and adsorption in gas chromatography.[8] This challenge can be overcome through chemical derivatization to increase volatility and reduce activity.[9][10]

This guide details the development and application of three distinct, yet complementary, analytical methods to address a wide range of quantification needs.

Compound Properties

| Property | Value |

| Structure | |

| Molecular Formula | C₁₁H₁₄ClNO |

| Molecular Weight | 211.69 g/mol |

| CAS Number | 1017450-84-8 |

Strategic Approach to Method Selection

The choice of an analytical method is dictated by the specific requirements of the measurement, such as required sensitivity, sample matrix complexity, and throughput. The following diagram outlines the decision-making process for selecting the most appropriate technique for quantifying 4-(4-Chlorophenyl)oxan-4-amine.

Caption: Decision workflow for selecting the appropriate analytical method.

Method 1: RP-HPLC with UV Detection

This method is the cornerstone for routine quality control, offering robustness, simplicity, and excellent performance for assay and purity determinations of the bulk drug substance and formulated products.

Principle of the Method

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The inclusion of an acid, such as formic acid, in the mobile phase serves a critical purpose: it protonates the secondary amine of the analyte to its cationic form. This protonation prevents interactions with residual silanol groups on the silica-based column packing, thereby ensuring a sharp, symmetrical peak shape, which is essential for accurate integration and quantification. Detection is achieved by monitoring the UV absorbance of the chlorophenyl ring.

Detailed Experimental Protocol

A. Reagents and Materials

-

Reference Standard: 4-(4-Chlorophenyl)oxan-4-amine (≥98% purity).

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm).

-

Mobile Phase Additive: Formic acid (LC-MS grade).

-

Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

B. Instrumentation

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

-

Chromatographic Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

C. Chromatographic Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure analyte is in its ionized form. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. Acid maintains consistent pH. |

| Gradient | 0-10 min: 20% to 80% B | Ensures elution of the analyte with good peak shape. |

| 10-12 min: 80% to 20% B | Re-equilibration of the column. | |

| 12-15 min: 20% B | ||

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL |

| Detection | DAD, 225 nm | Wavelength of maximum absorbance for the chlorophenyl group. |

D. Standard and Sample Preparation

-

Stock Standard (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

-

Working Standards (1-100 µg/mL): Prepare a calibration curve by performing serial dilutions of the stock standard with the sample diluent. A minimum of 5 concentration levels is recommended.[3]

-

Sample Preparation: Prepare the test sample by dissolving it in the diluent to achieve a final concentration within the calibration range (e.g., 50 µg/mL).

Validation Characteristics

All validation experiments should be conducted according to ICH Q2(R1) guidelines.[2][3][4]

| Parameter | Typical Acceptance Criteria |

| Specificity | No interference at the retention time of the analyte peak. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 for a 5-point curve. |

| Range | 80% to 120% of the target concentration. |

| Accuracy | 98.0% to 102.0% recovery for spiked samples. |

| Precision (RSD) | Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%. |

| LOD | Signal-to-Noise ratio of 3:1. |

| LOQ | Signal-to-Noise ratio of 10:1; typically ~1 µg/mL. |

Method 2: LC-MS/MS for High-Sensitivity Quantification

For applications requiring the highest sensitivity and selectivity, such as pharmacokinetic studies or trace impurity analysis, LC-MS/MS is the definitive technique.[11]

Principle of the Method

This method combines the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry.[11] The analyte is ionized, typically via positive-ion electrospray ionization (ESI+), to form the protonated molecule [M+H]⁺. This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity by filtering out chemical noise, enabling quantification at pg/mL levels.[12]

Caption: Workflow for LC-MS/MS quantification using MRM.

Detailed Experimental Protocol

A. Instrumentation

-

LC System: Waters ACQUITY UPLC I-Class or equivalent.

-

Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent tandem mass spectrometer.

-

Chromatographic Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

B. LC-MS/MS Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Mobile Phase A | 0.1% Formic Acid in Water | Standard for ESI+ analysis. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |

| Gradient | 2-minute gradient from 5% to 95% B | Fast gradient suitable for high-throughput analysis. |

| Flow Rate | 0.5 mL/min | Optimized for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Ensures robustness. |

| Injection Vol. | 5 µL | |

| Ionization Mode | ESI Positive | Amine group is readily protonated. |

| MRM Transition | Q1: 212.1 → Q3: 111.0 | Precursor [M+H]⁺: 211.7 + 1.1 = 212.1. Product: Corresponds to the chlorotropylium ion fragment, a stable and common fragment for chlorophenyl compounds. |

| Collision Energy | ~25 eV (Optimize experimentally) |

| Dwell Time | 100 ms | |

C. Sample Preparation

-

Calibration Standards: Prepare in the appropriate matrix (e.g., plasma, buffer) spanning the expected concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

-

Sample Extraction: For biological samples, a protein precipitation (with acetonitrile) or solid-phase extraction (SPE) is typically required to remove matrix interferences.

Validation Characteristics

| Parameter | Typical Acceptance Criteria |

| Linearity | r² ≥ 0.995, weighted regression (1/x or 1/x²). |

| Accuracy & Precision | Within ±15% of nominal (±20% at LLOQ). |

| Lower Limit of Quantification (LLOQ) | Typically ≤ 1 ng/mL; analyte response ≥ 5x blank response. |

| Matrix Effect | Assessed to ensure ionization is not suppressed or enhanced. |

| Recovery | Extraction efficiency should be consistent and reproducible. |

Method 3: GC-MS with Derivatization

This method provides an excellent orthogonal technique for identity confirmation and can be used for specific applications where volatile analysis is preferred.

Principle of the Method

Direct analysis of amines by GC can be problematic due to their polarity and basicity, leading to peak tailing and poor sensitivity.[8] Chemical derivatization is employed to block the active N-H group. Acylation with a reagent like trifluoroacetic anhydride (TFAA) converts the secondary amine into a stable, less polar, and more volatile trifluoroacetyl amide derivative. This derivative exhibits superior chromatographic behavior and produces characteristic mass spectra for confident identification.[9][10]

Caption: Workflow for GC-MS analysis including the derivatization step.

Detailed Experimental Protocol

A. Derivatization Procedure

-

Pipette 100 µL of the sample (dissolved in a non-protic solvent like ethyl acetate) into a GC vial.

-

Add 50 µL of trifluoroacetic anhydride (TFAA).

-

Cap the vial tightly and heat at 60 °C for 30 minutes.

-

Cool to room temperature before injection.

B. GC-MS Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| GC System | Agilent 8890 GC with 5977B MS or equivalent | |

| Column | DB-5ms, 30 m x 0.25 mm x 0.25 µm | General-purpose, low-bleed column suitable for MS. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | |

| Inlet Temp. | 250 °C | Ensures complete vaporization of the derivative. |

| Oven Program | Start at 100 °C, hold 1 min, ramp at 20 °C/min to 280 °C, hold 5 min | Separates the derivative from solvent and byproducts. |

| MS Transfer Line | 280 °C | Prevents condensation of the analyte. |

| Ion Source Temp. | 230 °C | |

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization for library matching and identification. |

| Acquisition | Scan mode (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification. | |

Summary and Method Comparison

| Feature | RP-HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |

| Primary Use | Assay, Purity, QC | Trace Quantification, Bioanalysis | Orthogonal Confirmation, Identity |

| Selectivity | Moderate | Very High | High |

| Sensitivity (LOQ) | ~1 µg/mL | ~0.1 ng/mL | ~10 ng/mL |

| Sample Prep | Simple (Dilute & Shoot) | Moderate to Complex (Extraction) | Moderate (Derivatization) |

| Throughput | High | High | Moderate |

| Cost/Complexity | Low | High | Moderate |

Conclusion

This application note provides three robust and validated approaches for the quantification of 4-(4-Chlorophenyl)oxan-4-amine. For routine, high-concentration measurements in a quality control environment, the RP-HPLC-UV method offers an ideal balance of performance, simplicity, and cost-effectiveness. For applications demanding the highest sensitivity and selectivity, such as in bioanalytical studies, the LC-MS/MS method is unparalleled. Finally, the GC-MS method serves as a powerful orthogonal tool for identity confirmation, providing an alternative separation mechanism and valuable structural information. The selection of the most suitable method should be guided by the specific analytical objective, required sensitivity, and the nature of the sample matrix, with all methods validated according to established international guidelines to ensure data integrity.[13]

References

-

Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]

-

European Medicines Agency. (2005). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

-

Lorenzo-Parodi, N., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry. Available at: [Link]

-

Wang, S., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Molecules. Available at: [Link]

-

Narayan, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]

-

D'Aco, K., et al. (2020). Current Developments in LC-MS for Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Lorenzo-Parodi, N., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. ResearchGate. Available at: [Link]

-

European Medicines Agency. (2006). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

-

MDPI. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved from [Link]

-

MDPI. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. Retrieved from [Link]

-

SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. Retrieved from [Link]

-

AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Retrieved from [Link]

-

ResearchGate. (2023). A novel one-pot three-component synthesis of 4-aryl-6-alkylamino/piperidinyl-1,3,5-triazine-2-amines under controlled microwave irradiation. Retrieved from [Link]

-

Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

-

ResearchGate. (2006). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

-

MDPI. (2024). Rapid and One-Pot Synthesis of Aryl Ynamides from Aryl Alkynyl Acids by Metal-Free C-N Cleavage of Tertiary Amines. Retrieved from [Link]

-

BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

-

PubMed. (1998). HPLC of Tryptophan and Its Metabolites: As OPA Derivatives and on the Basis of Their UV and Fluorescence Spectra, Simultaneously. Retrieved from [Link]

-

LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]

Sources

- 1. Building Blocks | CymitQuimica [cymitquimica.com]

- 2. database.ich.org [database.ich.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. fda.gov [fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. bioagilytix.com [bioagilytix.com]

- 7. waters.com [waters.com]

- 8. gcms.labrulez.com [gcms.labrulez.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

Application Notes and Protocols: High-Throughput Screening Assays for Novel 4-(4-Chlorophenyl)oxan-4-amine Derivatives

Introduction: Unveiling the Therapeutic Potential of Novel Chemical Scaffolds

The quest for novel therapeutics is fundamentally reliant on the identification of small molecules that can modulate biological processes with high efficacy and specificity. The compound "4-(4-Chlorophenyl)oxan-4-amine" represents a versatile chemical scaffold, offering a foundation for the synthesis of a diverse library of derivatives.[1] When presented with a novel library of such derivatives with unknown biological activity, a logical and efficient starting point for screening is to investigate their effects on well-established targets implicated in a wide range of physiological and pathological processes.

Given the structural motifs commonly found in centrally active agents, this guide proposes a high-throughput screening (HTS) cascade targeting key components of monoaminergic neurotransmission: the monoamine transporters (MATs) and monoamine oxidases (MAOs). The MATs, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft and are primary targets for antidepressants and psychostimulants.[2][3][4] The MAO enzymes (MAO-A and MAO-B) are critical for the degradation of these neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.[5][6][7]

This document provides detailed protocols for robust and scalable HTS assays designed to identify and characterize the activity of 4-(4-Chlorophenyl)oxan-4-amine derivatives against these important drug targets. The methodologies have been selected for their amenability to automation, high signal-to-noise ratio, and their ability to provide reliable and reproducible data.

Section 1: Monoamine Transporter Functional Assay - A Fluorescence-Based Approach

The initial screen for activity at monoamine transporters will utilize a fluorescence-based neurotransmitter uptake assay. This approach offers a non-radioactive and homogeneous format, making it highly suitable for HTS.[8][9] The assay employs a fluorescent substrate that acts as a mimic of the natural monoamine neurotransmitters.[8][10] This substrate is actively transported into cells expressing the target transporter (DAT, NET, or SERT), leading to an increase in intracellular fluorescence.[8][10] Compounds that inhibit the transporter will block the uptake of the fluorescent substrate, resulting in a reduced fluorescence signal.

Principle of the Assay

The fundamental principle of this assay is the competitive inhibition of a fluorescent substrate's uptake by the test compounds. The assay is performed in live cells stably expressing the human recombinant SERT, DAT, or NET. The change in fluorescence intensity is directly proportional to the transporter activity.

Experimental Workflow Diagram

Caption: Workflow for the Scintillation Proximity Assay (SPA) for monoamine transporters.

Detailed Protocol

1. Preparation of Membrane-Coupled SPA Beads: